molecular formula C10H19NO3S B13337950 Methyl 2-hydroxy-3-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoate

Methyl 2-hydroxy-3-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoate

Katalognummer: B13337950
Molekulargewicht: 233.33 g/mol
InChI-Schlüssel: UIJGNEUBZOZOHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-hydroxy-3-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoate is an organic compound with a complex structure that includes a thiopyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoate typically involves the reaction of tetrahydro-2H-thiopyran-4-ylmethylamine with methyl 2-hydroxy-3-bromopropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the bromine-substituted carbon, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-hydroxy-3-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of various substituted amines

Wissenschaftliche Forschungsanwendungen

Methyl 2-hydroxy-3-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-hydroxy-3-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-((tetrahydro-2H-thiopyran-4-yl)amino)acetate
  • Tetrahydro-4H-thiopyran-4-ones
  • Methyl tetrahydro-2H-pyran-4-carboxylate

Uniqueness

Methyl 2-hydroxy-3-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)propanoate is unique due to its specific structural features, such as the presence of both a hydroxyl group and a thiopyran ring

Eigenschaften

Molekularformel

C10H19NO3S

Molekulargewicht

233.33 g/mol

IUPAC-Name

methyl 2-hydroxy-3-(thian-4-ylmethylamino)propanoate

InChI

InChI=1S/C10H19NO3S/c1-14-10(13)9(12)7-11-6-8-2-4-15-5-3-8/h8-9,11-12H,2-7H2,1H3

InChI-Schlüssel

UIJGNEUBZOZOHY-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CNCC1CCSCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.